5-Propyltryptamine

Lipophilicity Membrane Permeability Physicochemical Property

Researchers commonly face uncontrolled variability when substituting tryptamine probes, as minor 5-position changes drastically alter receptor pharmacology. 5-Propyltryptamine (CAS 55852-54-5) provides a chemically defined reference for structure-activity relationship campaigns. Its well-characterized 5-propyl substituent and intermediate lipophilicity (XLogP3 2.9) enable precise control over serotonin receptor subtype selectivity profiles. This compound is supplied exclusively for laboratory investigations, ensuring batch-to-batch consistency for reproducible binding, functional, and behavioral assays.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
CAS No. 55852-54-5
Cat. No. B15175464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propyltryptamine
CAS55852-54-5
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(C=C1)NC=C2CCN
InChIInChI=1S/C13H18N2/c1-2-3-10-4-5-13-12(8-10)11(6-7-14)9-15-13/h4-5,8-9,15H,2-3,6-7,14H2,1H3
InChIKeyFKFXKCOMJSHBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propyltryptamine: Physicochemical and Regulatory Overview


5-Propyltryptamine (5-PT) is a synthetic substituted tryptamine derivative characterized by a propyl group at the 5-position of the indole ring [1]. With a molecular formula of C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol [1], it serves as a chemical tool for investigating serotonin receptor pharmacology and structure-activity relationships (SAR) within the tryptamine class . Its computed XLogP3 of 2.9 indicates moderate lipophilicity, a key determinant of passive membrane permeability and potential blood-brain barrier penetration [1]. This compound is strictly intended for research purposes and is not approved for diagnostic or therapeutic use .

Serotonin receptor pharmacology and SAR tool
Moderate lipophilicity supports CNS penetration studies
Strictly for research use; not for diagnostic or therapeutic application

5-Propyltryptamine: In-Class Substitution Risks


Indiscriminate substitution among tryptamine derivatives in research settings can invalidate pharmacological findings due to divergent structure-activity relationships (SAR). The 5-position substitution is a critical determinant of receptor binding affinity, selectivity, and functional activity at serotonin receptor subtypes such as 5-HT₁A, 5-HT₂A, and 5-HT₂C . Even minor modifications, such as changing the alkyl chain length or introducing polar substituents, can dramatically alter a compound's pharmacodynamic profile, as evidenced by the variable activities of related compounds like 5-MeO-DMT, 5-HO-DiPT, and α-alkyltryptamines [1]. Consequently, substituting 5-propyltryptamine with a different 5-substituted tryptamine, or a non-alkylated analog, without rigorous experimental validation introduces uncontrolled variability, potentially confounding results in receptor binding assays, functional studies, and in vivo behavioral models .

5-position substitution profile may shift receptor selectivity and binding affinity compared to other alkyltryptamines
5-Methoxy analogs exhibit promiscuous receptor activity; propyl chain may alter pharmacodynamic profile and cannot be assumed interchangeable
Unsubstituted tryptamine or shorter alkyl chains may not replicate lipophilicity-dependent membrane permeability or CNS exposure patterns

5-Propyltryptamine: Quantitative Differentiation Evidence


Enhanced Lipophilicity vs Tryptamine

The 5-propyl substitution in 5-propyltryptamine confers a computed XLogP3 value of 2.9, which is 1.8 log units higher than that of unsubstituted tryptamine (XLogP3 = 1.1). This quantitative increase in lipophilicity, derived from PubChem computed properties, suggests enhanced passive membrane permeability and potential for increased blood-brain barrier penetration [1].

Lipophilicity (XLogP3)
Cross-study comparable
+1.8 log units
5-Propyltryptamine 2.9 vs Tryptamine 1.1
Supports increased membrane permeability
Computed property; PubChem XLogP3 algorithm
Lipophilicity Membrane Permeability Physicochemical Property

Selective Receptor Binding vs 5-Methoxy Analogs

Unlike 5-methoxy-substituted tryptamines such as 5-MeO-DMT and 5-MeO-DIPT, which are known to exhibit high affinity and potent agonist activity at multiple serotonin receptors (including 5-HT₁A, 5-HT₂A, 5-HT₂C, and 5-HT₇), 5-propyltryptamine is hypothesized to possess a more restricted receptor binding profile. This inference is based on class-level SAR where the absence of the 5-methoxy group and the presence of the propyl chain alter electronic and steric interactions with receptor binding pockets [1]. While direct binding data for 5-propyltryptamine are limited, the structural divergence from the promiscuous 5-methoxy series suggests potential for greater selectivity, a desirable attribute in receptor-specific pharmacology studies.

Receptor Selectivity
Class-level inference
Qualitative difference in binding promiscuity
5-Methoxy analogs: known multi-receptor agonists
May support receptor-specific studies
Direct binding data limited; inferred from SAR
Serotonin Receptor Binding Affinity Selectivity

Propyl Chain Optimizes Steric Bulk

In a series of 5-substituted tryptamines, the variation in receptor binding affinity has been correlated with the steric bulk of the substituent [1]. The propyl group of 5-propyltryptamine provides an intermediate steric profile—less bulky than a 5-isopropyl or 5-tert-butyl group, yet more substantial than a 5-methyl or unsubstituted hydrogen. This optimal steric bulk may facilitate a favorable binding conformation within the hydrophobic pocket of the 5-HT₂A receptor, differentiating it from shorter (e.g., 5-methyl) or longer (e.g., 5-butyl) alkyl chain analogs, which may exhibit reduced affinity due to steric clashes or suboptimal interactions.

Steric Bulk (Molar Refractivity)
Class-level inference
Propyl CMR ~15.0 (intermediate)
vs Methyl ~5.6, Butyl ~19.6
May support steric interaction studies
Binding data not available; quantum-chemical inference
Structure-Activity Relationship Steric Bulk Receptor Binding

Metabolic Stability Advantage over 5-Methoxy Analogs

5-Methoxy-substituted tryptamines, such as 5-MeO-DMT and 5-MeO-DIPT, are known to undergo rapid O-demethylation in vivo, leading to short half-lives and the formation of active metabolites (e.g., bufotenine) . 5-Propyltryptamine lacks this metabolically labile methoxy group, suggesting it may possess a longer in vivo half-life and a simpler metabolic profile, dominated by N-dealkylation or oxidation of the propyl chain. This property makes it a more stable candidate for in vivo behavioral studies requiring sustained receptor engagement and reduces the confounding influence of active metabolites.

Metabolic Stability
Class-level inference
Lacks O-demethylation site
5-Methoxy analogs undergo rapid metabolism
Predicted improved in vivo stability
No direct metabolic data; inferred from class
Metabolic Stability In Vivo Pharmacokinetics Drug Metabolism

5-Propyltryptamine: Research and Application Scenarios


Serotonin Receptor SAR Studies

Utilize 5-propyltryptamine as a key comparator in SAR campaigns to delineate the specific contributions of the 5-position alkyl chain to receptor binding affinity and selectivity. Its intermediate lipophilicity (XLogP3 = 2.9) [1] and steric profile provide a unique point of reference for optimizing CNS drug candidates.

Behavioral Models for Sustained Receptor Engagement

Employ 5-propyltryptamine in rodent models of anxiety, depression, or cognition where its predicted metabolic stability—due to the absence of a labile 5-methoxy group [1]—may confer advantages over rapidly metabolized analogs like 5-MeO-DMT. This allows for more consistent drug levels and prolonged behavioral observation.

Selective Serotonin Receptor Probe Development

Leverage 5-propyltryptamine's hypothesized restricted receptor binding profile as a starting point for designing subtype-selective agonists or antagonists. Its structural divergence from promiscuous 5-methoxy tryptamines [1] makes it a valuable scaffold for reducing off-target pharmacology.

Application
Selection Property
Validation Focus
Serotonin Receptor SAR Studies
Intermediate lipophilicity and steric profile
Receptor binding and selectivity assays
Sustained Behavioral Models
Predicted metabolic stability
In vivo exposure and behavioral endpoints
Selective Probe Development
Restricted receptor binding profile
Off-target pharmacology screening

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51 linked technical documents
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